molecular formula C7H7ClF2N2O2 B2399597 3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1946814-08-9

3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2399597
CAS No.: 1946814-08-9
M. Wt: 224.59
InChI Key: HXESUAFNTUTDSZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chloro and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the chloro and difluoromethyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-5-trifluoromethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Chloro-5-(fluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(4-Chloro-5-(difluoromethyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both chloro and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, making the compound a valuable candidate for drug development .

Properties

IUPAC Name

3-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O2/c8-4-3-11-12(2-1-5(13)14)6(4)7(9)10/h3,7H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXESUAFNTUTDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Cl)C(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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